molecular formula C14H8F6O B14069497 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14069497
M. Wt: 306.20 g/mol
InChI Key: NZTSYRFHJZSREI-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The trifluoromethyl group and the difluoro substitution on the benzene ring are notable features that can impact its behavior in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 3-fluoro-4-methylphenol, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic aromatic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to a larger scale while ensuring the reaction conditions are optimized for higher yields and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although the presence of fluorine atoms can make these reactions less common.

Common Reagents and Conditions

    Nucleophilic Reagents: Common nucleophiles such as amines or thiols can react with the compound under basic conditions.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate may be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aromatic ethers.

Scientific Research Applications

1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The trifluoromethyl group can also play a role in modulating the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.

    1,3-Difluoro-2-(3-fluoro-4-methylphenoxy)benzene: Similar structure but lacks the trifluoromethyl group.

Properties

Molecular Formula

C14H8F6O

Molecular Weight

306.20 g/mol

IUPAC Name

1,3-difluoro-2-(3-fluoro-4-methylphenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F6O/c1-7-2-3-9(6-10(7)15)21-13-11(16)4-8(5-12(13)17)14(18,19)20/h2-6H,1H3

InChI Key

NZTSYRFHJZSREI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F

Origin of Product

United States

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